Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate
Overview
Description
“Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate” is a complex organic compound. The tert-butyloxycarbonyl (Boc) group in the compound is a protecting group used in organic synthesis . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Synthesis Analysis
A simple synthetic approach to racemic N-tert-butyloxycarbonyl-2-methyl-3-(1H-1,2,4-triazol-1-yl)alanine in four steps and 68% overall yield starting from oxazoline derivative is reported . This synthesis involves the alkylation of 1H-1,2,4-triazole with an O-tosyloxazoline derivative, followed by an oxazoline ring-opening reaction and oxidation of the N-protected β‑aminoalcohol by potassium permanganate .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, 1H-NMR and 13C-NMR can provide information about the hydrogen and carbon atoms in the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple functional groups. The Boc group can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol .Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various analytical techniques. For instance, the molecular weight of a similar compound, methyl (2S,4S)-4-(tert-butoxycarbonylamino)pyrrolidine-2-carboxylate, is 244.29 .Scientific Research Applications
Application in Organic Chemistry and Medicinal Chemistry : The compound's relevance in organic chemistry education is demonstrated in a study that used it in a Fischer esterification reaction, highlighting its utility as a teaching tool in synthesizing nitrobenzoic acid esters (Kam et al., 2020). Additionally, its role in the synthesis of Dabigatran Etexilate, a medicinal compound, is outlined in another study, showing its application in pharmaceutical synthesis (Cheng Huansheng, 2013).
Structural Characterization and Computational Study : A research paper presents the synthesis and structural characterization of the compound, including a computational study of molecular parameters and electronic distributions (Pintilie et al., 2019). This highlights the importance of detailed molecular analysis in understanding and utilizing these compounds.
Anti-Cancer Activity : A study explores the anti-gastric cancer activity of a compound synthesized using Methyl 4-({2-[(tert-butoxycarbonyl)amino]ethyl}amino)-3-nitrobenzoate, demonstrating its potential application in cancer research (Liu et al., 2019).
Optimization of Synthesis Technologies : Another study aims at optimizing the synthesis technology of a related compound, providing insights into efficient and high-yield production methods for industrial applications (Fang Qiao-yun, 2012).
Mechanism of Action
Target of Action
Compounds with a tert-butoxycarbonyl (boc) group are often used in organic synthesis as a protecting group for amines . This suggests that the compound might interact with amines in biological systems.
Mode of Action
The mode of action of this compound is likely related to its BOC group. The BOC group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . This suggests that the compound might interact with its targets (amines) by forming a covalent bond, thereby protecting the amines from further reactions.
Biochemical Pathways
It’s known that boc-protected amines are used as intermediates in the synthesis of various biologically active compounds . These include depsipeptides, which are present in lipids and have various medicinal properties .
Pharmacokinetics
Given its chemical structure, it’s likely that the compound is soluble in organic solvents , which could influence its absorption and distribution in the body.
Result of Action
The boc group’s role as a protecting group for amines suggests that the compound might be used to control the reactivity of amines in biological systems, thereby influencing the synthesis of various biologically active compounds .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the addition of the BOC group to amines requires the presence of a base and occurs under aqueous conditions . Therefore, the pH and the presence of water could significantly influence the compound’s action. Furthermore, the compound’s stability might be affected by temperature, as certain reactions involving BOC-protected amines require specific temperatures .
Properties
IUPAC Name |
methyl 4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O6/c1-15(2,3)24-14(20)17-8-7-16-11-6-5-10(13(19)23-4)9-12(11)18(21)22/h5-6,9,16H,7-8H2,1-4H3,(H,17,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEUOVHOVMLKELQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC1=C(C=C(C=C1)C(=O)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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